((4R,4aR,8R,8aR)-Tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-diyl)dimethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((4R,4aR,8R,8aR)-Tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-diyl)dimethanol is a complex organic compound characterized by its unique dioxane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((4R,4aR,8R,8aR)-Tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-diyl)dimethanol typically involves the formation of the dioxane ring followed by the introduction of the dimethanol groups. The reaction conditions often require specific catalysts and controlled environments to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to maintain consistent production rates.
Chemical Reactions Analysis
Types of Reactions
((4R,4aR,8R,8aR)-Tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-diyl)dimethanol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, ((4R,4aR,8R,8aR)-Tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-diyl)dimethanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its ability to undergo various chemical reactions makes it a versatile tool for investigating biochemical pathways.
Medicine
In medicine, this compound may have potential as a therapeutic agent. Research is ongoing to explore its efficacy in treating various diseases, particularly those involving oxidative stress and inflammation.
Industry
In industry, this compound is used in the production of specialty chemicals and polymers. Its stability and reactivity make it suitable for use in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of ((4R,4aR,8R,8aR)-Tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-diyl)dimethanol involves its interaction with specific molecular targets. These targets may include enzymes and receptors involved in oxidative stress pathways. The compound’s ability to undergo redox reactions allows it to modulate these pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (1R)-1-((4R,4aR,8aS)-2,6-diphenyltetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl)ethane-1,2-diol
- (2R,4R,4aR,6R,8aR)-2,6-Diphenyltetrahydro[1,3]dioxino[5,4-d][1,3]dioxine-4-carbaldehyde hydrate
Uniqueness
((4R,4aR,8R,8aR)-Tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-diyl)dimethanol is unique due to its specific stereochemistry and the presence of two hydroxyl groups. This structure allows for a wide range of chemical modifications and applications, making it a valuable compound in both research and industry.
Properties
Molecular Formula |
C8H14O6 |
---|---|
Molecular Weight |
206.19 g/mol |
IUPAC Name |
[(4R,4aR,8R,8aR)-4-(hydroxymethyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-8-yl]methanol |
InChI |
InChI=1S/C8H14O6/c9-1-5-7-8(14-3-11-5)6(2-10)12-4-13-7/h5-10H,1-4H2/t5-,6-,7-,8-/m1/s1 |
InChI Key |
DLIMVTKZIGEWCB-WCTZXXKLSA-N |
Isomeric SMILES |
C1O[C@@H]([C@@H]2[C@H](O1)[C@H](OCO2)CO)CO |
Canonical SMILES |
C1OC(C2C(O1)C(OCO2)CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.